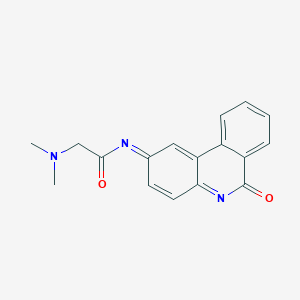

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide

Beschreibung

2-(Dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide (CAS: 344458-19-1) is a heterocyclic acetamide derivative with a molecular formula of C₁₇H₁₇N₃O₂ and a molecular weight of 295.342 g/mol . The compound features a phenanthridine core fused with an oxo group at position 6 and an acetamide side chain substituted with a dimethylamino group.

Key identifiers include:

Eigenschaften

Molekularformel |

C17H15N3O2 |

|---|---|

Molekulargewicht |

293.32 g/mol |

IUPAC-Name |

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide |

InChI |

InChI=1S/C17H15N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3 |

InChI-Schlüssel |

MTMGCKBXUYCUOT-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC(=O)N=C1C=CC2=NC(=O)C3=CC=CC=C3C2=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Dimethylamino)-N-(6-Oxophenanthridin-2-yliden)acetamid umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Phenanthridin-Kerns: Der Phenanthridin-Kern kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer wie Biphenylderivate synthetisiert werden.

Einführung der Dimethylaminogruppe: Die Dimethylaminogruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Dimethylamin als Nucleophil eingeführt werden.

Acetamidbildung: Die Acetamidgruppe kann durch Acylierungsreaktionen unter Verwendung von Essigsäureanhydrid oder Acetylchlorid eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Dimethylamino)-N-(6-Oxophenanthridin-2-yliden)acetamid kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Katalysatoren und Lösungsmittel werden ausgewählt, um die Ausbeute zu maximieren und Abfall zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Phenanthridin-Kern, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Acetamidgruppe angreifen und diese möglicherweise in ein Amin umwandeln.

Substitution: Die Dimethylaminogruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Oxidierte Phenanthridinderivate.

Reduktion: Aminoderivate der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Phenanthridinderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that derivatives of phenanthridine compounds exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, research indicates that certain phenanthridine derivatives can inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) .

Organic Synthesis

In organic chemistry, 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide serves as a versatile reagent in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in constructing new compounds with desired properties. The synthetic routes typically involve multi-step reactions, including cyclization and nucleophilic substitutions .

Material Science

The compound's unique structural features allow it to be used in the development of advanced materials. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength. Research has indicated that phenanthridine derivatives can be utilized in creating functional materials for electronic applications .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of a phenanthridine derivative similar to this compound. The compound was found to significantly inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspases .

Case Study 2: Organic Synthesis Applications

A research article highlighted the use of this compound as a key intermediate in synthesizing novel heterocyclic compounds with potential pharmacological activities. The study demonstrated how modifications to the phenanthridine core could lead to improved biological activity against specific targets .

Wirkmechanismus

The mechanism of action of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Opioid Pharmacology

Compounds such as U-47700 and U-50488H (Table 1) share the acetamide backbone but differ in substituents and pharmacological targets. While 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide targets PARPs, U-drugs bind to μ-opioid receptors (MOR) with high affinity. For example:

- U-47700 : Exhibits 7.5-fold higher MOR binding compared to morphine but lacks activity at κ- or δ-opioid receptors .

Table 1 : Comparison of Acetamide-Based Opioid Analgesics

Triazinyl Acetamides in Drug Development

N-(1,3,5-Triazinyl)acetamides (e.g., 3b–3i) share the acetamide motif but incorporate a triazine ring instead of phenanthridine. These compounds, such as N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide (3b), are white solids with distinct melting points (e.g., 3b: 160–162°C) and applications in kinase inhibition or material science .

Key Differences :

Pesticide-Related Acetamides

Oxamyl (ISO common name), a pesticide, shares the dimethylamino group but features a methylcarbamoyloxyimino-thioacetamide structure. Unlike the target compound, oxamyl acts as a carbamate insecticide by inhibiting acetylcholinesterase .

Structural Contrast :

Crystallographic and Conformational Studies

The dichlorophenyl acetamide derivative 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂) demonstrates conformational flexibility in its crystal structure, forming hydrogen-bonded dimers (R₂²(10) motif). In contrast, the target compound’s phenanthridine core imposes rigidity, limiting rotational freedom and stabilizing PARP-binding interactions .

PARP Inhibition vs. Opioid Receptor Binding

- Target Compound: Inhibits PARP1/2 with IC₅₀ values in the nanomolar range, critical for cancer and ischemia research .

Biologische Aktivität

2-(Dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide, also known as PJ34, is a compound derived from phenanthridinone that has garnered attention for its biological activities, particularly its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 344458-15-7

- Molecular Formula : C17H18ClN3O2

- Molecular Weight : 344.8 g/mol

PJ34 functions primarily by inhibiting PARP-1, an enzyme involved in DNA repair and cellular stress responses. The inhibition occurs through competitive binding to the NAD+ site of the enzyme, which is crucial for its activity in repairing single-strand breaks in DNA. This mechanism has implications in cancer therapy, where PARP inhibitors are used to exploit the DNA repair deficiencies in tumor cells.

Anticancer Activity

Research has shown that PJ34 exhibits significant anticancer properties by enhancing the cytotoxic effects of DNA-damaging agents. In studies involving various cancer cell lines, PJ34 has been demonstrated to:

- Enhance Sensitivity to Chemotherapy : By inhibiting PARP-1, PJ34 increases the sensitivity of cancer cells to agents such as cisplatin and doxorubicin, leading to improved therapeutic outcomes .

- Induce Apoptosis : The compound has been linked to increased apoptosis in cancer cells, which is partly mediated by the accumulation of DNA damage due to impaired repair mechanisms .

Neuroprotective Effects

In addition to its anticancer properties, PJ34 has shown promise in neuroprotection. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation. The neuroprotective effects are attributed to its ability to modulate PARP activity, thus preventing excessive cell death during pathological conditions .

Toxicity and Safety Profile

While PJ34 presents promising therapeutic benefits, understanding its toxicity profile is crucial for clinical applications. Preliminary studies suggest:

- Low Acute Toxicity : Animal studies indicate that PJ34 has low acute toxicity levels; however, chronic exposure may lead to liver damage and other organ toxicity at high doses .

- Safety in Clinical Use : Ongoing research is necessary to establish safe dosage ranges and long-term effects in human subjects.

Case Studies and Research Findings

Several studies have investigated the biological activity of PJ34:

- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with PJ34 led to a significant increase in cell death in breast cancer cell lines when combined with doxorubicin .

- Neuroprotection Study : Research published in Neuroscience Letters highlighted the protective effects of PJ34 against oxidative stress-induced neuronal death in rat models .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of PJ34 in enhancing the effects of chemotherapeutic agents while monitoring for potential side effects related to liver function .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide?

Answer:

The synthesis typically involves amide bond formation between dimethylaminoacetamide derivatives and a phenanthridinone core. A validated approach includes:

- Step 1: Activation of the carboxylic acid group (e.g., using acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂) to form intermediates .

- Step 2: Coupling with the phenanthridinone scaffold via nucleophilic substitution or condensation. For example, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF are effective for amide bond formation under mild conditions .

- Purification: Use silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the product .

Key Data:

- Yield: ~58% under optimized conditions .

- Characterization: ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) and ¹H/¹³C NMR for structural confirmation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃, 300 MHz) identifies proton environments (e.g., aromatic protons at δ 7.69 ppm and dimethylamino protons at δ 2.14 ppm) .

- ¹³C NMR confirms carbonyl (δ ~168–170 ppm) and aromatic carbon signals .

- Mass Spectrometry (MS): ESI/APCI(+) provides molecular ion peaks (e.g., m/z 295.34 [M+H]⁺) .

- Chromatography: Thin-layer chromatography (TLC) with MeOH/CH₂Cl₂ gradients monitors reaction progress .

Advanced: How do structural modifications to the phenanthridinone core influence PARP inhibition efficacy?

Answer:

- Substituent Effects: The 6-oxo group and dimethylaminoacetamide moiety are critical for binding to PARP’s catalytic domain. Electron-withdrawing groups (e.g., nitro) on the phenanthridinone ring enhance affinity by stabilizing interactions with NAD⁺-binding pockets .

- Methodology:

- Contradictions: Discrepancies in IC₅₀ values across studies may arise from variations in assay conditions (e.g., substrate concentrations) .

Advanced: What computational strategies are effective for modeling the electronic structure of this compound?

Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMF or water) to assess stability and aggregation tendencies .

Key Insight: The dimethylamino group’s electron-donating properties increase HOMO energy, enhancing nucleophilic reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., kinase vs. PARP inhibition)?

Answer:

- Experimental Design:

- Data Analysis:

Example: The compound’s phenanthridinone scaffold may exhibit dual activity due to structural similarities with Aurora kinase inhibitors (e.g., 2-(4-chlorophenyl)thiazole derivatives) .

Advanced: What strategies optimize yield and purity in large-scale synthesis?

Answer:

- Process Optimization:

- Purification:

- High-performance liquid chromatography (HPLC): Achieve >95% purity with C18 columns and acetonitrile/water gradients .

- Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to enhance crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.